molecular formula C11H22N2O2 B13896793 tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

Cat. No.: B13896793
M. Wt: 214.30 g/mol
InChI Key: LBCHPVNRCSEGJZ-SECBINFHSA-N
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Description

Chemical Structure: The compound features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a (dimethylamino)methyl substituent at the 2-position in the R-configuration. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 230.3 g/mol.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

LBCHPVNRCSEGJZ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate typically involves the functionalization of azetidine derivatives, with protection of the nitrogen as a tert-butyl carbamate (Boc group) and introduction of the dimethylaminomethyl substituent at the 2-position with stereochemical control to obtain the (2R)-enantiomer.

Reported Synthetic Route from tert-butyl 3-hydroxyazetidine-1-carboxylate

A notable synthetic approach starts from tert-butyl 3-hydroxyazetidine-1-carboxylate, which undergoes substitution at the 2-position to introduce the dimethylaminomethyl group:

  • Step 1: Deprotonation and Activation

    tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL). Potassium tert-butoxide (1.65 M in THF, 735 μL, 1.21 mmol) is added at room temperature and stirred for 15 minutes to generate the corresponding alkoxide intermediate.

  • Step 2: Nucleophilic Substitution

    A solution of the dimethylaminomethyl source (compound 3a, 315 mg, 1.15 mmol) in THF is added to the reaction mixture. The reaction is stirred at room temperature for 14 hours to allow substitution to occur, forming the desired intermediate.

  • Step 3: Workup and Isolation

    The reaction mixture is diluted with ethyl acetate and extracted with aqueous 1 M sodium bicarbonate. The organic phase is collected, dried over sodium sulfate, and evaporated to yield the crude product (418 mg), which can be used in subsequent steps without further purification.

  • Characterization

    Proton NMR (300 MHz, CDCl3) shows characteristic signals confirming the presence of aromatic and aliphatic protons consistent with the target structure.

This method provides a reliable pathway to obtain the this compound intermediate with good stereochemical integrity.

Alternative Synthetic Considerations

  • Chiral Resolution or Asymmetric Synthesis

    Since the compound is chiral at the 2-position of the azetidine ring, synthetic routes may involve chiral catalysts or resolution techniques to obtain the (2R)-enantiomer selectively.

  • Protecting Group Strategies

    The use of the tert-butyl carbamate protecting group on the azetidine nitrogen is common to prevent side reactions during functionalization steps.

  • Use of Potassium tert-butoxide

    This strong base is effective for deprotonation and activation of hydroxyl groups to facilitate nucleophilic substitution with dimethylamino-containing reagents.

Patent Literature Insights

European Patent EP3983404B1, filed by Eli Lilly and Company, describes compounds related to ketohexokinase inhibitors that include azetidine derivatives similar to this compound. Although the patent focuses on biological activity, it also discloses synthetic intermediates and methods involving azetidine functionalization and protecting group strategies relevant to the preparation of this compound class.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Outcome/Notes
1 tert-butyl 3-hydroxyazetidine-1-carboxylate, K tert-butoxide in THF Deprotonation and activation of hydroxyl group Formation of alkoxide intermediate
2 Addition of dimethylaminomethyl reagent in THF, room temperature, 14 h Nucleophilic substitution at 2-position Introduction of dimethylaminomethyl substituent
3 Extraction with ethyl acetate and aq. NaHCO3, drying, evaporation Workup and isolation of crude product Crude this compound

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Key Characteristics :

  • The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .
  • The dimethylamino group introduces basicity (pKa ~8-10) and lipophilicity, influencing pharmacokinetic properties in drug candidates .
  • The stereochemistry (R-configuration) at the 2-position can affect biological activity and synthetic pathways .

Comparison with Structural Analogs

Below is a detailed analysis of structurally related azetidine derivatives, focusing on substituent effects, synthetic routes, and applications.

tert-Butyl 3-[(Dimethylamino)methyl]-3-hydroxyazetidine-1-carboxylate

  • Structure: Contains both dimethylamino and hydroxyl groups at the 3-position.
  • Comparison: Reactivity: The hydroxyl group increases polarity, making it less lipophilic than the target compound. This impacts solubility in non-polar solvents . Synthesis: Prepared via reaction of dimethylamine HCl with tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate in DMF. Application: Intermediate in Raf inhibitors, where the hydroxyl group could participate in hydrogen bonding with target proteins .

tert-Butyl (2R)-2-(2-Chloroacetyl)azetidine-1-carboxylate

  • Structure : Features a chloroacetyl substituent at the 2-position.
  • Comparison: Reactivity: The chloroacetyl group is electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or thiols). This contrasts with the dimethylamino group, which is non-reactive under similar conditions . Molecular Weight: 233.69 g/mol (C₁₀H₁₆ClNO₃), slightly higher due to the chlorine atom . Application: Used as a precursor for introducing thiol or amine functionalities in medicinal chemistry .

tert-Butyl (2R)-2-Cyanoazetidine-1-carboxylate

  • Structure: Substituted with a cyano group at the 2-position.
  • Comparison: Electronic Effects: The cyano group is electron-withdrawing, reducing the electron density of the azetidine ring and increasing ring strain. This contrasts with the electron-donating dimethylamino group in the target compound . Molecular Weight: 182.22 g/mol (C₉H₁₄N₂O₂), lower due to the absence of the dimethylamino group . Application: Serves as a building block for nitrile-containing bioactive molecules .

(R)-tert-Butyl 2-(((5-Bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

  • Structure : Contains a bromopyridinyloxy methyl substituent.
  • Application: Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
tert-Butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate (Target) C₁₁H₂₂N₂O₂ 230.3 (Dimethylamino)methyl High lipophilicity, basicity
tert-Butyl 3-[(dimethylamino)methyl]-3-hydroxyazetidine-1-carboxylate C₁₂H₂₄N₂O₃ 244.3 Hydroxy, dimethylamino Polar, hydrogen-bonding capability
tert-Butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate C₁₀H₁₆ClNO₃ 233.7 Chloroacetyl Electrophilic reactivity
tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate C₉H₁₄N₂O₂ 182.2 Cyano Electron-withdrawing, ring strain
(R)-tert-Butyl 2-(((5-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate C₁₄H₁₈BrN₂O₃ 333.2 Bromopyridinyloxy methyl Steric hindrance, cross-coupling utility

Biological Activity

tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate, with CAS number 2891581-17-0, is a synthetic organic compound notable for its potential biological activities. This compound belongs to the azetidine family and has been studied for its interactions with various biological targets, particularly in the context of G-protein-coupled receptors (GPCRs) and other pharmacological applications.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily linked to its role as a modulator of GPCRs. GPCRs are critical in mediating cellular responses to external stimuli and are prominent targets for drug development. The compound may function as an allosteric modulator, which alters receptor activity without directly competing with the endogenous ligand.

Allosteric Modulation

Allosteric modulators can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of orthosteric ligands. Research indicates that compounds similar to this compound can influence receptor signaling pathways through conformational changes in the receptor structure, thereby affecting downstream signaling cascades .

Biological Activity Data

Biological Activity Target Type Mechanism Reference
Modulation of GPCRsVariousAllosteric ModulatorAlters receptor conformation
Inhibition of cell proliferationCancer CellsNAMReduces signaling pathways
Neuroprotective effectsNeuronal CellsPAMEnhances neurotrophic signaling

Case Studies

  • Cancer Cell Proliferation
    A study investigated the effects of this compound on cancer cell lines. It was found to significantly inhibit cell proliferation by targeting specific signaling pathways associated with growth factor receptors, providing insights into its potential as an anticancer agent .
  • Neuroprotection
    Another research focused on the neuroprotective properties of this compound in neuronal cultures exposed to oxidative stress. The results indicated that it could enhance survival rates and promote recovery through modulation of neurotrophic factors, suggesting therapeutic potential in neurodegenerative diseases .

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